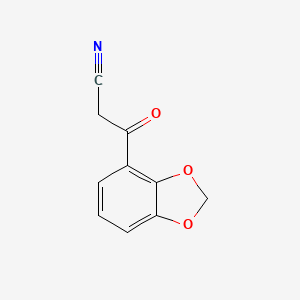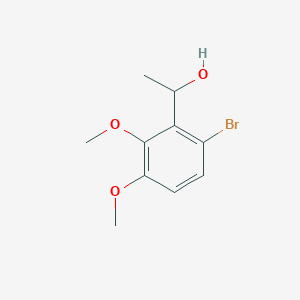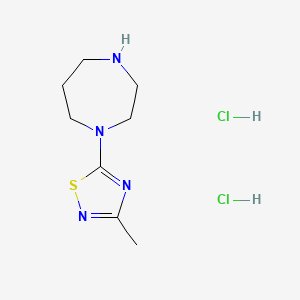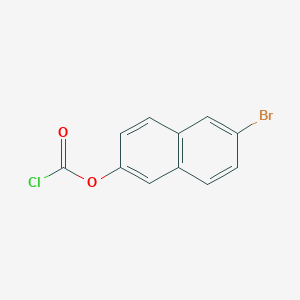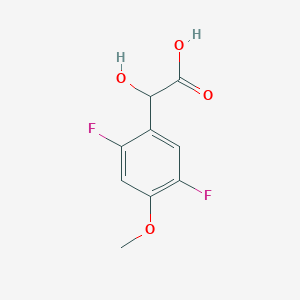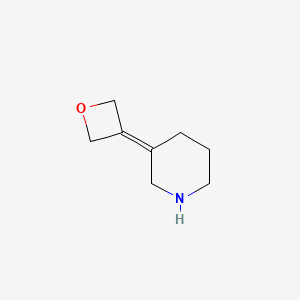
2-(Difluoromethyl)benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)benzothiophene is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with a difluoromethyl group attached to the second carbon of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of benzothiophene derivatives using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of transition metal catalysts or radical initiators to facilitate the formation of the C–CF2H bond.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)benzothiophene may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and solvents is also a key consideration in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)benzothiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, organometallic reagents, and strong bases are often employed.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and reduced derivatives of the parent compound .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)benzothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique electronic properties.
Medicine: Research has shown its potential in the design of novel drugs targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)benzothiophene in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives have been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and thereby exerting anticancer effects . The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparación Con Compuestos Similares
Benzothiophene: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)benzothiophene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and biological activity.
Thiophene: A simpler structure without the fused benzene ring, leading to distinct chemical behavior.
Uniqueness: 2-(Difluoromethyl)benzothiophene is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects that can enhance its reactivity and interaction with biological targets. This makes it a valuable compound in the development of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C9H6F2S |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H6F2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9H |
Clave InChI |
RQNWNGSQEYFHEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



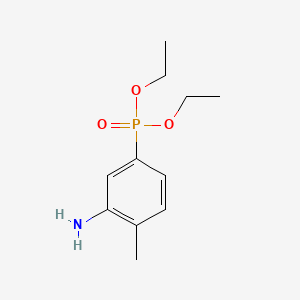


![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
